![molecular formula C26H27N3O4 B1663743 喹啉 C1](/img/structure/B1663743.png)
喹啉 C1
描述
喹啉C1是一种选择性和强效的甲酰肽受体2 (FPR2/ALX)激动剂。 它以其抗炎活性而闻名,特别是在减少支气管肺泡灌洗液中中性粒细胞和淋巴细胞的产生以及降低肿瘤坏死因子α、白介素-1β、角质形成细胞来源的趋化因子和转化生长因子β1的表达方面 。 喹啉C1主要用于肺损伤研究 .
科学研究应用
Anti-Inflammatory Applications
Quin C1 has been extensively studied for its anti-inflammatory effects, particularly in models of lung injury and fibrosis.
Case Study: Bleomycin-Induced Lung Injury
- Objective : To evaluate the efficacy of Quin C1 in reducing inflammation in a mouse model of bleomycin-induced lung injury.
- Methodology : Male ICR mice were treated with bleomycin and subsequently administered Quin C1. The study monitored leukocyte counts in bronchoalveolar lavage fluid (BALF) and assessed cytokine expression levels.
- Results :
- Quin C1 significantly reduced neutrophil and lymphocyte counts in BALF.
- It diminished the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a robust anti-inflammatory effect.
- The compound also decreased collagen deposition in lung tissue, suggesting potential therapeutic applications for pulmonary fibrosis .
Neuroprotective Effects
Quin C1 has shown promise in neuroprotection, particularly in the context of neuroinflammation associated with conditions like Alzheimer's disease.
Case Study: Microglial Activation
- Objective : To investigate the effects of Quin C1 on microglial activation induced by lipopolysaccharide (LPS) and amyloid-beta (Aβ) peptides.
- Methodology : Immortalized murine microglia (BV2 cells) were stimulated with LPS and treated with Quin C1. Cytokine production and reactive oxygen species (ROS) levels were measured.
- Results :
Imaging Applications
Recent studies have explored the use of Quin C1 as a targeting agent for imaging in vascular inflammation.
Case Study: In Vivo Imaging of Neutrophils
- Objective : To develop an imaging probe based on Quin C1 for tracking inflammation in vivo.
- Methodology : A derivative of Quin C1 was combined with a rhodamine B-derived fluorophore to create a targeted imaging probe.
- Results :
Comparative Data Table
The following table summarizes key findings from various studies on Quin C1:
Application Area | Study Focus | Key Findings |
---|---|---|
Anti-Inflammatory | Bleomycin-induced lung injury | Reduced leukocyte counts; decreased cytokine expression |
Neuroprotection | Microglial activation | Suppressed TNFα and NO; enhanced IL-10; reduced ROS levels |
Imaging | In vivo tracking of inflammation | Targeted accumulation in activated neutrophils |
作用机制
喹啉C1通过作为甲酰肽受体2 (FPR2/ALX) 的激动剂来发挥作用。该受体参与炎症反应的调节。 喹啉C1显著降低支气管肺泡灌洗液中的中性粒细胞和淋巴细胞数量,减少肿瘤坏死因子α、白介素-1β、角质形成细胞来源的趋化因子和转化生长因子β1等炎性细胞因子的表达,并减少肺组织中的胶原沉积 。 该化合物抗炎作用归因于其调节FPR2/ALX活性的能力 .
生化分析
Biochemical Properties
Quin C1 plays a crucial role in biochemical reactions as a highly specific agonist for formyl peptide receptor 2 (FPR2/ALX). This receptor is a G protein-coupled receptor involved in various immune responses. Quin C1 interacts with FPR2/ALX, leading to the modulation of inflammatory responses. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and transforming growth factor β1 (TGF-β1) . These interactions highlight the potential of Quin C1 in regulating immune responses and inflammation.
Cellular Effects
Quin C1 exerts significant effects on various cell types and cellular processes. In studies involving mouse models of bleomycin-induced lung injury, Quin C1 was found to reduce neutrophil and lymphocyte counts in bronchoalveolar lavage fluid, indicating its anti-inflammatory properties . Additionally, Quin C1 decreased collagen deposition in lung tissue, suggesting its potential role in mitigating fibrosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby modulating immune responses and reducing inflammation.
Molecular Mechanism
The molecular mechanism of Quin C1 involves its binding to the FPR2/ALX receptor. This interaction triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production and the reduction of immune cell infiltration . Quin C1’s ability to modulate FPR2/ALX activity highlights its potential as a therapeutic agent for inflammatory conditions. The compound’s mechanism of action includes enzyme inhibition, receptor activation, and changes in gene expression, all of which contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quin C1 have been observed to change over time. Studies have shown that Quin C1 maintains its stability and efficacy over extended periods of treatment . The compound’s protective effects against lung injury were most pronounced when administered early in the inflammatory process. Long-term studies have indicated that Quin C1’s anti-inflammatory properties persist, but its ability to prevent fibrosis diminishes if treatment is delayed . These findings underscore the importance of timely administration for optimal therapeutic outcomes.
Dosage Effects in Animal Models
The effects of Quin C1 vary with different dosages in animal models. In studies involving mice, a dosage of 0.2 mg/day was found to be effective in reducing inflammation and preventing lung injury . Higher doses did not significantly enhance the compound’s protective effects, suggesting a threshold beyond which no additional benefits are observed. At high doses, Quin C1 did not exhibit toxic or adverse effects, indicating its safety profile in preclinical studies .
Metabolic Pathways
Quin C1 is involved in metabolic pathways that regulate immune responses and inflammation. The compound interacts with enzymes and cofactors associated with the FPR2/ALX receptor, modulating metabolic flux and influencing metabolite levels . These interactions contribute to the compound’s ability to regulate cytokine production and immune cell activity, highlighting its potential as a therapeutic agent for inflammatory conditions.
Transport and Distribution
Within cells and tissues, Quin C1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its anti-inflammatory effects . Quin C1’s distribution within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas of inflammation and injury.
Subcellular Localization
Quin C1’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Quin C1 interacts with its target receptors and enzymes, thereby modulating immune responses and reducing inflammation. The compound’s subcellular distribution is essential for its therapeutic effects and highlights its potential as a targeted anti-inflammatory agent.
准备方法
合成路线和反应条件
喹啉C1可以通过邻氨基苯甲酸的芳酰基和杂芳酰基酰肼与肉桂醛、巴豆醛和4-羟基-3-甲氧基苯甲醛等各种醛缩合来合成 。 反应通常在室温下乙醇或二甲基甲酰胺 (DMF) 中加热进行 。 另一种方法涉及邻氨基苯甲酰肼与酸酐的缩合,然后在乙腈中与醛一起加热 .
工业生产方法
虽然喹啉C1的具体工业生产方法没有广泛记录,但上述合成方法可以放大到工业生产。使用高效缩合反应和合适的溶剂可以促进大规模合成。
化学反应分析
相似化合物的比较
喹啉C1与其他类似化合物进行比较,特别是那些也是甲酰肽受体2 (FPR2/ALX) 激动剂的化合物。一些类似的化合物包括:
独特性
生物活性
Quin C1 is a selective agonist for the formyl peptide receptor 2 (FPR2), known for its significant biological activity, particularly in modulating inflammatory responses and cellular signaling pathways. This article delves into the biological properties of Quin C1, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Overview of Quin C1
Quin C1, chemically identified as N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide, acts primarily as an agonist for FPR2/ALX. Its potency is characterized by an effective concentration (EC50) of approximately 15 nM, indicating a strong affinity for the receptor compared to other ligands like WKYMVm .
Quin C1's primary mechanism involves the activation of FPR2, which is implicated in various cellular processes including chemotaxis, calcium mobilization, and modulation of inflammatory cytokine release. Research indicates that Quin C1 can significantly reduce reactive oxygen species (ROS) production and promote a pro-resolving microglial phenotype in response to inflammatory stimuli like lipopolysaccharide (LPS) and amyloid-beta (Aβ) exposure .
In Vitro Studies
- Microglial Activation : In a study using immortalized murine microglia (BV2 cells), Quin C1 was shown to suppress LPS-induced TNFα and nitric oxide production at both 24 and 48 hours post-treatment. Additionally, it enhanced IL-10 production significantly after 48 hours .
- Calcium Mobilization : Quin C1 induced calcium mobilization in mouse neutrophils and RBL cells expressing FPR2. The response was dose-dependent, with effective concentrations ranging from 1 nmol/L to 10 μmol/L .
- Cytokine Modulation : In bleomycin-induced lung injury models, Quin C1 treatment resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-1β, along with reduced neutrophil infiltration .
In Vivo Studies
In vivo experiments demonstrated that Quin C1 administration led to significant anti-inflammatory effects in models of lung injury. Notably, it reduced collagen deposition and hydroxyproline content in lung tissue following bleomycin exposure, suggesting a protective role against fibrosis .
Data Summary
The following table summarizes key findings from studies on Quin C1's biological activity:
Case Studies
Case Study 1: Microglial Response to Aβ Exposure
In a controlled experiment, primary murine microglia were exposed to Aβ for 24 hours before treatment with Quin C1. The results showed a marked increase in CD206 expression (a marker for anti-inflammatory phenotype) and a decrease in CD38 expression (associated with pro-inflammatory responses), indicating a shift towards a pro-resolving phenotype following Quin C1 treatment .
Case Study 2: Bleomycin-Induced Lung Injury
In another study involving bleomycin-induced lung injury in mice, administration of Quin C1 significantly reduced the expression of inflammatory cytokines and improved overall lung function metrics compared to untreated controls. The timing of administration was critical; initiating treatment prior to significant lung damage was essential for efficacy .
属性
IUPAC Name |
4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVAHQXRDLSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。